4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile
Description
4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile is a structurally complex organic compound with significant applications in medicinal chemistry and materials science. Its molecular architecture comprises a chloropyridine moiety linked via a propargyl ether bridge to a benzonitrile ring substituted with a methoxy group. This combination of functional groups—chloropyridine (electron-withdrawing), methoxy (electron-donating), and benzonitrile (polarizable nitrile)—confers unique physicochemical and biological properties. The compound is synthesized through multi-step reactions, often involving palladium-catalyzed coupling to form the propargyl ether linkage . Structural validation typically employs X-ray crystallography or NMR spectroscopy, with SHELX software frequently used for crystallographic refinement .
Properties
CAS No. |
497242-99-6 |
|---|---|
Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
4-[3-(6-chloropyridin-3-yl)prop-2-ynoxy]-3-methoxybenzonitrile |
InChI |
InChI=1S/C16H11ClN2O2/c1-20-15-9-13(10-18)4-6-14(15)21-8-2-3-12-5-7-16(17)19-11-12/h4-7,9,11H,8H2,1H3 |
InChI Key |
LLABEJLGJFSGPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC#CC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 3-(6-Chloropyridin-3-yl)prop-2-yn-1-ol: This intermediate can be synthesized by reacting 6-chloropyridine with propargyl alcohol under basic conditions.
Formation of this compound: The intermediate is then reacted with 3-methoxybenzonitrile in the presence of a suitable base and a coupling agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines or benzonitriles.
Scientific Research Applications
4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its uniqueness, this compound is compared to structurally analogous molecules, focusing on functional group variations, reactivity, and biological activity.
Table 1: Key Structural and Functional Comparisons
| Compound Name | Structural Features | Key Differences | Biological/Functional Implications | References |
|---|---|---|---|---|
| 4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile | Chloropyridine, propargyl ether, methoxy, benzonitrile | Reference compound | Potent binding to nicotinic acetylcholine receptors (nAChRs) due to chloropyridine and nitrile synergy | |
| 4-(((2-Methoxypyridin-3-yl)methyl)amino)benzonitrile | Methoxypyridine, benzonitrile | Propargyl ether replaced by methylamino linker | Reduced steric hindrance improves solubility but diminishes receptor affinity | |
| 4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile | Pyridazinone core, chloro, methoxy, benzonitrile | Pyridazinone replaces chloropyridine | Enhanced metabolic stability but lower CNS penetration due to increased polarity | |
| tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate | Chloropyridine, pyrrolidine, tert-butyl carbamate | Propargyl ether replaced by pyrrolidine-carbamate | Improved pharmacokinetics (longer half-life) but reduced target selectivity | |
| 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid | Chloropyridine, methyl, benzoic acid | Nitrile replaced by carboxylic acid | Higher aqueous solubility but compromised blood-brain barrier permeability |
Functional Group Impact on Reactivity
- Chloropyridine vs. Pyridazinone: The chloropyridine moiety in the target compound provides strong π-π stacking interactions with aromatic residues in enzyme active sites, whereas pyridazinone derivatives (e.g., ) exhibit hydrogen-bonding capabilities via their carbonyl groups, altering binding kinetics .
- Propargyl Ether vs. Carbamate Linkers : The propargyl ether in the target compound enhances rigidity and conjugation, critical for maintaining planar geometry during receptor binding. In contrast, carbamate-linked analogs (e.g., ) introduce rotational flexibility, reducing binding efficiency .
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